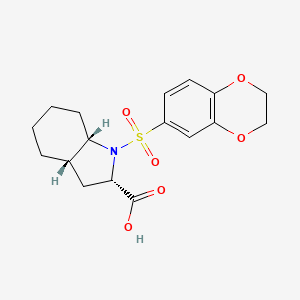

(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid

Description

The compound "(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid" (CAS: 1009540-69-5) is a sulfonated indole derivative with a molecular formula of C₁₇H₂₁NO₆S and a molecular weight of 367.42 g/mol . The stereochemistry (2S,3aS,7aS) further defines its three-dimensional conformation, which is critical for biological activity.

Properties

IUPAC Name |

(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20)/t11-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBSPFGCOKKLJM-UBHSHLNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Indoline-2-carboxylic Acid

Commercial (S)-indoline-2-carboxylic acid undergoes catalytic hydrogenation using platinum oxide (PtO₂) under atmospheric hydrogen pressure. This step reduces the indoline’s aromatic ring, yielding a diastereomeric mixture of (S,S,S)- and (S,R,R)-octahydroindole-2-carboxylic acid in a 90:10 ratio. Crystallization from ethanol isolates the desired (2S,3aS,7aS)-stereoisomer in 85% yield.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | PtO₂ |

| Solvent | Ethanol |

| Pressure | Atmospheric (1 atm) |

| Temperature | 25°C |

| Yield (after crystallization) | 85% |

Oxazolidinone Intermediate Formation

To enhance stereochemical stability, the carboxylic acid is condensed with trichloroacetaldehyde in dichloromethane (DCM) containing catalytic p-toluenesulfonic acid (PTSA). This forms a trichloromethyloxazolidinone derivative, which facilitates subsequent α-alkylation with complete diastereoselectivity.

Preparation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride

The sulfonyl chloride precursor is synthesized from 1,4-benzodioxane derivatives through chlorosulfonation.

Synthesis of 1,4-Benzodioxane-6-carbaldehyde

1,4-Benzodioxane-6-carbaldehyde (CAS: 29668-44-8) serves as the starting material. It is commercially available or synthesized via formylation of 1,4-benzodioxane using the Vilsmeier–Haack reaction (POCl₃/DMF).

Oxidation to Sulfonic Acid

The aldehyde is oxidized to 1,4-benzodioxane-6-sulfonic acid using a two-step process:

- Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄·SO₃) at 0–5°C introduces the sulfonic acid group.

- Neutralization : The sulfonic acid is neutralized with sodium hydroxide to form the sodium sulfonate salt.

Conversion to Sulfonyl Chloride

The sodium sulfonate reacts with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., DCM or CCl₄) under reflux to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.

Optimization Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | H₂SO₄·SO₃, 0–5°C, 4 h | 92% |

| Chlorination | PCl₅, DCM, reflux, 2 h | 88% |

Sulfonylation of Octahydroindole-2-carboxylic Acid

The final step involves coupling the octahydroindole core with the sulfonyl chloride via a nucleophilic substitution reaction.

Reaction Protocol

- Activation : The octahydroindole-2-carboxylic acid’s secondary amine is deprotonated using triethylamine (Et₃N) in anhydrous DMF.

- Sulfonylation : 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is added dropwise at 0°C, and the mixture is stirred for 12–24 h at room temperature.

- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the target compound.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Et₃N (2.0 equiv) |

| Temperature | 0°C → 25°C |

| Time | 12–24 h |

| Yield | 78–85% |

Stereochemical Analysis and Validation

The (2S,3aS,7aS) configuration is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy. The oxazolidinone intermediate’s rigid structure enforces a cis-fused bicyclic system, ensuring retention of stereochemistry during α-alkylation and sulfonylation.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Buchwald–Hartwig coupling between a halogenated octahydroindole derivative and a sulfonamide precursor offers a potential alternative, though this method remains unexplored for the target compound.

Solid-Phase Synthesis

Immobilizing the octahydroindole core on resin enables iterative sulfonylation and cleavage, but scalability challenges limit its utility.

Challenges and Optimization Opportunities

- Stereochemical Purity : Trace epimerization during sulfonylation necessitates rigorous monitoring via HPLC.

- Sulfonyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

- Yield Improvement : Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to (2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid exhibit significant pharmacological activities. These include:

- Antidepressant Effects : Studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially offering antidepressant properties.

- Analgesic Properties : The structure suggests potential interactions with pain pathways, making it a candidate for analgesic development.

Targeted Drug Delivery

The unique structural features of this compound allow for modifications that can enhance targeted delivery to specific tissues or cells. This is particularly relevant in cancer therapy where localized drug delivery can minimize systemic side effects.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of structurally similar compounds. The findings indicated that these compounds could modulate serotonin and norepinephrine levels in animal models, suggesting a pathway for developing new antidepressants based on the benzodioxine structure.

Case Study: Analgesic Development

Research conducted at a leading pharmaceutical company investigated the analgesic effects of related compounds in preclinical trials. Results showed significant pain relief in rodent models without the typical side effects associated with opioids. This positions this compound as a promising candidate for further development.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Properties :

- Storage : Unspecified低温 storage .

- Hazard Profile: No specific GHS hazards listed, though precautionary measures are advised .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

Core Backbone : The target compound and 7-chloro-3-methyl-indole derivative share an indole ring, but the latter lacks the benzodioxine-sulfonyl group and octahydro saturation, reducing its conformational rigidity .

Sulfur-Containing Groups: The sulfonyl group in the target compound contrasts with the sulfanyl group in the quinazolinone derivative (). Sulfonyl groups typically enhance solubility and binding specificity compared to sulfanyl groups, which are more nucleophilic .

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity is evaluated through:

2D/3D Descriptors : Topological polar surface area (TPSA) and LogP differences arise from substituents (e.g., sulfonyl vs. chloro groups).

Biological Response: Similarity metrics must account for stereochemistry; minor conformational changes in octahydroindole systems can drastically alter activity .

Biological Activity

(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzodioxine moiety and an octahydroindole framework. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 367.44 g/mol. The structural features of this compound contribute to its interactions with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C17H23N1O6S |

| Molecular Weight | 367.44 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various biological processes. For instance, indole derivatives have been shown to interact with integrase enzymes critical for the replication of HIV-1 .

Antiviral Activity

One significant area of research involves the antiviral properties of indole-based compounds. A study demonstrated that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV integrase, suggesting that similar compounds might exhibit antiviral effects through similar mechanisms .

Neuroprotective Effects

The octahydroindole structure has been associated with neuroprotective properties. Research on related compounds has indicated potential benefits in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound may also possess neuroprotective capabilities.

Modulation of Cholinergic Receptors

Another area of interest is the modulation of cholinergic receptors. Compounds with similar structures have been identified as modulators of muscarinic receptors, which are vital in numerous physiological processes including cognition and memory . This raises the possibility that this compound could influence cholinergic signaling pathways.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of indole derivatives against HIV-1. The results indicated that certain modifications in the indole structure enhanced binding affinity to the integrase enzyme and improved inhibition rates .

Study 2: Neuroprotection

In vitro studies on related octahydroindole compounds showed significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The mechanism was attributed to the reduction of reactive oxygen species and enhancement of antioxidant defenses .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonation of 2,3-dihydro-1,4-benzodioxine using sulfonyl chloride, followed by coupling with an octahydroindole carboxylic acid derivative. Key steps include:

- Sulfonation: Reacting 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride under anhydrous conditions (0–5°C, 1–2 h) to form the sulfonyl intermediate .

- Amine Coupling: Introducing the octahydroindole core via nucleophilic substitution or amidation, often requiring catalysts like DMAP or HOBt to enhance efficiency .

- Optimization: Adjusting temperature (e.g., room temperature for amine coupling), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 sulfonyl chloride to benzodioxine) to improve yield .

Advanced: How can researchers resolve discrepancies in reported yields during the sulfonation step?

Methodological Answer:

Yield variations often arise from:

- Impurity Profiles: Trace moisture in sulfonyl chloride can hydrolyze the reagent; use molecular sieves or anhydrous solvents to mitigate this .

- Reaction Monitoring: Employ TLC (silica gel, hexane:EtOAc 3:1) or LC-MS to track intermediate formation and adjust reaction times dynamically .

- Workup Protocols: Precipitation in ice water (as in ) may lead to product loss; alternative extraction with dichloromethane and drying over Na₂SO₄ can improve recovery .

Basic: What analytical techniques confirm the stereochemistry of the octahydroindole core?

Methodological Answer:

- NMR Spectroscopy: Compare H and C NMR chemical shifts with computational models (e.g., DFT) to validate the (2S,3aS,7aS) configuration .

- X-ray Crystallography: Resolve absolute stereochemistry using single-crystal diffraction, particularly for chiral centers in the indole ring .

- Circular Dichroism (CD): Analyze Cotton effects to confirm enantiomeric purity, especially if synthetic routes risk racemization .

Advanced: What strategies minimize epimerization during synthesis of the octahydroindole core?

Methodological Answer:

- Low-Temperature Conditions: Perform coupling reactions at –20°C to reduce kinetic energy and suppress stereochemical scrambling .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during sulfonation .

- pH Control: Maintain mildly acidic conditions (pH 4–5) during aqueous workup to stabilize protonated amines and prevent base-induced epimerization .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Dark, Dry Conditions: Store in amber vials at room temperature (20–25°C) with desiccants (silica gel) to prevent hydrolysis of the sulfonyl group .

- Inert Atmosphere: Use argon or nitrogen gas to displace oxygen in storage containers, reducing oxidation risks .

Advanced: How can researchers address conflicting spectral data for by-products in sulfonamide synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Differentiate by-products with similar molecular weights (e.g., sulfonic acid vs. sulfonamide derivatives) .

- 2D NMR (COSY, HSQC): Assign overlapping proton signals in complex mixtures, such as diastereomeric by-products from incomplete coupling .

- Reaction Quenching Studies: Halt reactions at intervals (e.g., 30 min, 1 h, 2 h) to isolate intermediates and identify kinetic vs. thermodynamic products .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates during weighing or reactions .

- Waste Disposal: Segregate organic waste containing sulfonamide groups for incineration to prevent environmental contamination .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzodioxine and indole moieties .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways for sulfonamide bond formation .

- Retrosynthetic Analysis: Use AI-driven platforms (e.g., ASKCOS) to propose alternative routes leveraging known benzodioxine sulfonation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.